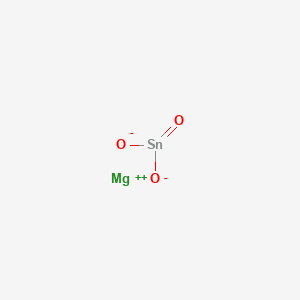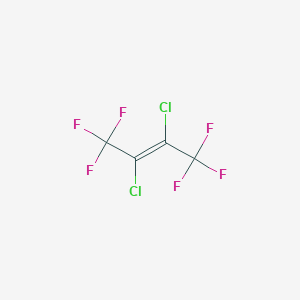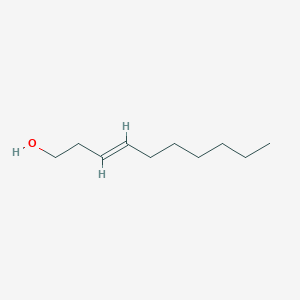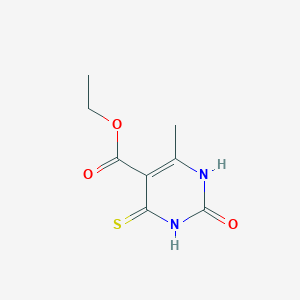![molecular formula C16H14N4O B080388 2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- CAS No. 13617-67-9](/img/structure/B80388.png)
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. The compound is commonly referred to as PAPIMPH, and its chemical formula is C17H16N4O.
Applications De Recherche Scientifique
PAPIMPH has been extensively studied for its potential applications in various scientific fields. One of the main applications of PAPIMPH is in the field of medicinal chemistry. The compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
PAPIMPH has also been studied for its potential applications in the field of cancer research. The compound has been found to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This suggests that PAPIMPH could be a potential candidate for the development of new anticancer drugs.
Mécanisme D'action
The mechanism of action of PAPIMPH is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. PAPIMPH has also been found to induce apoptosis in cancer cells, suggesting that it may exert its cytotoxic effects by inducing programmed cell death.
Effets Biochimiques Et Physiologiques
PAPIMPH has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. PAPIMPH has also been found to reduce pain and inflammation in animal models, suggesting that it may be an effective treatment for pain and inflammation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PAPIMPH is its synthetic accessibility. The compound can be synthesized using a simple and efficient method, making it readily available for scientific research. However, one of the limitations of PAPIMPH is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on PAPIMPH. One of the main directions is the development of new drugs for the treatment of pain and inflammation based on the compound's anti-inflammatory and analgesic properties. Another direction is the development of new anticancer drugs based on the compound's cytotoxic activity against cancer cells. Further research is also needed to fully understand the mechanism of action of PAPIMPH and its potential applications in other scientific fields.
Conclusion
In conclusion, PAPIMPH is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. The compound can be synthesized using a simple and efficient method and has been found to exhibit potent anti-inflammatory, analgesic, and cytotoxic properties. While there are some limitations to the use of PAPIMPH in lab experiments, the compound holds promise for the development of new drugs for the treatment of pain, inflammation, and cancer. Further research is needed to fully understand the mechanism of action of PAPIMPH and its potential applications in other scientific fields.
Méthodes De Synthèse
PAPIMPH can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzophenone and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of acetic acid and refluxing the mixture for several hours. The resulting product is then purified using column chromatography to obtain pure PAPIMPH.
Propriétés
Numéro CAS |
13617-67-9 |
|---|---|
Nom du produit |
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- |
Formule moléculaire |
C16H14N4O |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
4-(4-aminophenyl)imino-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H14N4O/c1-11-15(18-13-9-7-12(17)8-10-13)16(21)20(19-11)14-5-3-2-4-6-14/h2-10H,17H2,1H3 |
Clé InChI |
KDAHIMLQGYXKLI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N)C3=CC=CC=C3 |
Synonymes |
4-[(p-Aminophenyl)imino]-3-methyl-1-phenyl-2-pyrazolin-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



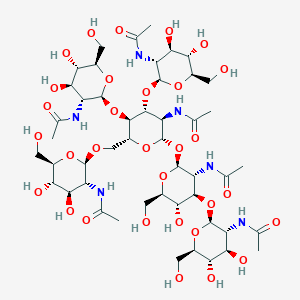

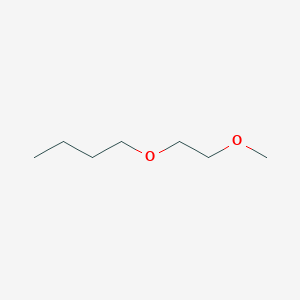
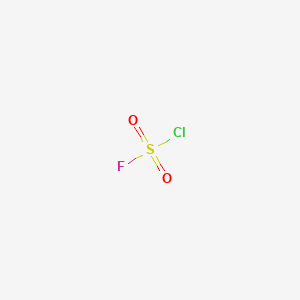


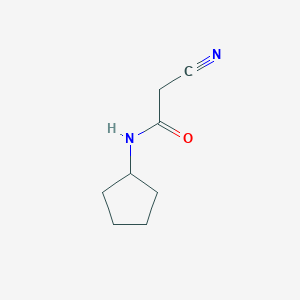
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)

